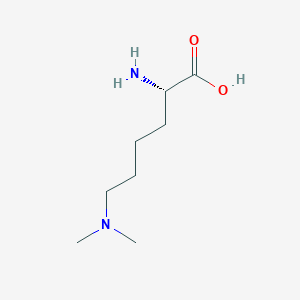

N(6),N(6)-Diméthyl-L-lysine

Vue d'ensemble

Description

La N-Diméthyl-lysine, également connue sous le nom d’acide (2R)-2-amino-6-(diméthylamino)hexanoïque, est un dérivé de l’acide aminé essentiel lysine. Ce composé se caractérise par la présence de deux groupes méthyles liés à l’atome d’azote de la chaîne latérale de la lysine. Elle a une formule moléculaire de C8H18N2O2 et une masse molaire de 174,24 g/mol

Applications De Recherche Scientifique

La N-Diméthyl-lysine a une large gamme d’applications en recherche scientifique :

Chimie : Elle est utilisée comme unité de construction dans la synthèse des peptides et des protéines, en particulier dans l’étude des modifications post-traductionnelles.

Biologie : La N-Diméthyl-lysine est employée dans l’étude des interactions protéine-protéine et des interactions protéine-ADN. Elle est également utilisée dans l’investigation des modifications des histones et de leur rôle dans la régulation des gènes.

Médecine : Le composé est exploré pour ses applications thérapeutiques potentielles, y compris son rôle dans la recherche sur le cancer et le développement de médicaments.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de la N-Diméthyl-lysine implique généralement la méthylation réductrice de la lysine. Une méthode courante est la réaction de la lysine avec le formaldéhyde et un agent réducteur tel que le cyanoborohydrure de sodium. Cette réaction se produit dans des conditions douces, généralement dans un tampon aqueux à un pH de 7 à 8 . Le processus aboutit à la formation de N-Diméthyl-lysine avec un rendement et une pureté élevés.

Méthodes de production industrielle : Dans un contexte industriel, la production de N-Diméthyl-lysine peut être mise à l’échelle en utilisant des techniques similaires de méthylation réductrice. Le processus implique l’utilisation de grands réacteurs où la lysine est mise en réaction avec du formaldéhyde et un agent réducteur dans des conditions contrôlées. Le produit est ensuite purifié par cristallisation ou chromatographie pour obtenir de la N-Diméthyl-lysine adaptée à diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : La N-Diméthyl-lysine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés, en fonction de l’agent oxydant utilisé.

Réduction : Une réduction supplémentaire de la N-Diméthyl-lysine peut conduire à la formation d’autres dérivés de lysine méthylés.

Substitution : Le groupe amino dans la N-Diméthyl-lysine peut participer à des réactions de substitution, conduisant à la formation de différents produits substitués.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Le cyanoborohydrure de sodium est fréquemment utilisé comme agent réducteur.

Substitution : Divers halogénoalcanes et chlorures d’acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de lysine méthylés et substitués, qui peuvent être utilisés en recherche biochimique et pharmaceutique .

Mécanisme D'action

Le mécanisme d’action de la N-Diméthyl-lysine implique son interaction avec des cibles moléculaires spécifiques, telles que les protéines histones. La diméthylation des résidus lysine sur les histones peut influencer la structure de la chromatine et l’expression des gènes. Cette modification peut activer ou réprimer la transcription, en fonction du résidu lysine spécifique qui est méthylé. Les voies moléculaires précises impliquées comprennent le recrutement d’enzymes modifiant la chromatine et l’altération de la stabilité des nucléosomes .

Composés similaires :

N-Monométhyl-lysine : Ce composé ne possède qu’un seul groupe méthyle lié à la chaîne latérale de la lysine et présente des activités biologiques différentes par rapport à la N-Diméthyl-lysine.

N-Triméthyl-lysine : Avec trois groupes méthyles, ce composé possède des propriétés distinctes et est impliqué dans différentes voies biochimiques.

N-Acétyl-lysine : Ce composé implique l’acétylation de la chaîne latérale de la lysine et joue un rôle dans différents mécanismes de régulation.

Unicité de la N-Diméthyl-lysine : La N-Diméthyl-lysine est unique en raison de son rôle spécifique dans la modification des histones et la régulation des gènes. La présence de deux groupes méthyles permet des interactions distinctes avec les enzymes modifiant la chromatine, ce qui en fait un outil précieux dans la recherche épigénétique .

Comparaison Avec Des Composés Similaires

N-Monomethyl-Lysine: This compound has only one methyl group attached to the lysine side chain and exhibits different biological activities compared to N-Dimethyl-Lysine.

N-Trimethyl-Lysine: With three methyl groups, this compound has distinct properties and is involved in different biochemical pathways.

N-Acetyl-Lysine: This compound involves the acetylation of the lysine side chain and plays a role in different regulatory mechanisms.

Uniqueness of N-Dimethyl-Lysine: N-Dimethyl-Lysine is unique due to its specific role in histone modification and gene regulation. The presence of two methyl groups allows for distinct interactions with chromatin-modifying enzymes, making it a valuable tool in epigenetic research .

Activité Biologique

N(6),N(6)-Dimethyl-L-lysine (also known as Nε,Nε-dimethyllysine or Kεme₂) is a non-proteinogenic amino acid derivative of L-lysine characterized by the addition of two methyl groups at the nitrogen atom of the lysine side chain. This compound plays a significant role in various biological processes, particularly in epigenetics, protein function, and cellular signaling. This article explores the biological activities associated with N(6),N(6)-Dimethyl-L-lysine, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties:

- Molecular Formula: C₈H₁₈N₂O₂

- Molecular Weight: 174.24 g/mol

- Physiological State: Predominantly exists as a cation (N(6),N(6)-dimethyl-L-lysinium) at physiological pH (7.3) .

Mechanism of Action:

N(6),N(6)-Dimethyl-L-lysine is primarily involved in post-translational modifications, where it can affect protein interactions and functions through methylation. The dimethylation of lysine residues on histones can influence chromatin structure, thereby regulating gene expression. The presence of methyl groups can recruit chromatin-modifying enzymes that either activate or repress transcription depending on the specific context .

Biological Functions

-

Epigenetic Regulation:

- N(6),N(6)-Dimethyl-L-lysine is crucial for histone modification, which plays a key role in regulating gene expression through chromatin remodeling.

- Changes in methylation patterns have been implicated in various diseases, including cancer and neurodegenerative disorders .

- Cell Signaling:

- Role in Disease:

Comparative Analysis with Related Compounds

The following table presents a comparison of N(6),N(6)-Dimethyl-L-lysine with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| L-Lysine | Basic amino acid with an unmodified side chain | Precursor to N(6),N(6)-dimethyl-L-lysine |

| N,N-Dimethyl-L-arginine | Similar dimethylation on arginine | Involved in different signaling pathways |

| N(ε)-Acetyl-L-lysine | Acetylated derivative of L-lysine | Plays a role in histone acetylation |

| N,N,N-Trimethyl-L-lysine | Three methyl groups on lysine | Alters protein interactions differently than dimethyl |

| N-Methyl-L-lysine | Single methyl group on lysine | Less impact on histone modification compared to dimethyl |

Study 1: Role in Carnitine Biosynthesis

Research has shown that N(6),N(6)-Dimethyl-L-lysine acts as an intermediate in the biosynthesis of carnitine in organisms like Neurospora crassa. The enzymatic conversion involves sequential methylation steps where S-adenosyl-L-methionine serves as the methyl donor . This pathway highlights its significance not only in metabolic processes but also in maintaining cellular energy homeostasis.

Study 2: Epigenetic Modifications

A study examining the effects of various lysine methylations found that increased levels of N(6),N(6)-Dimethyl-L-lysine correlate with enhanced transcriptional activation in certain gene contexts. This underscores its potential role as a regulator of gene expression through histone modification .

Study 3: Implications in Cancer

Altered levels of N(6),N(6)-Dimethyl-L-lysine have been linked to tumor progression and metastasis in various cancers. Research indicates that specific patterns of lysine methylation can affect tumor suppressor genes and oncogenes, making this compound a potential target for therapeutic intervention .

Propriétés

IUPAC Name |

(2S)-2-amino-6-(dimethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEWFEBMSGLYBY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945241 | |

| Record name | N~6~,N~6~-Dimethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2259-86-1 | |

| Record name | Dimethyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epsilon N-dimethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~,N~6~-Dimethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N(6),N(6)-Dimethyl-L-lysine in carnitine biosynthesis?

A1: N(6),N(6)-Dimethyl-L-lysine is a key intermediate in the biosynthesis of carnitine in certain organisms, such as Neurospora crassa. Research has shown that the enzymatic conversion of L-lysine to carnitine involves a series of methylation steps. [] The first two steps involve the sequential methylation of L-lysine to produce N(6)-Methyl-L-lysine and then N(6),N(6)-Dimethyl-L-lysine. S-adenosyl-L-methionine acts as the methyl donor in these reactions. [] The final methylation step converts N(6),N(6)-Dimethyl-L-lysine to ε-N-trimethyl-L-lysine, which is then further metabolized to carnitine.

Q2: Is N(6),N(6)-Dimethyl-L-lysine found in other organisms besides Neurospora crassa?

A2: Yes, while the provided research highlights the role of N(6),N(6)-Dimethyl-L-lysine in Neurospora crassa, it has also been identified in other organisms. For example, a study on amphioxus troponin C, a calcium-binding protein, found that a small percentage of the protein contains N(6),N(6)-Dimethyl-L-lysine at position 20. [] This suggests that this modified amino acid may play diverse roles in different biological systems.

Q3: How do carnitine and ε-N-trimethyl-L-lysine affect the enzymatic synthesis of N(6),N(6)-Dimethyl-L-lysine in Neurospora crassa?

A3: Interestingly, research on Neurospora crassa strain 33933 (lys-) revealed that while lysine does not induce the synthesis of the enzymes responsible for N(6),N(6)-Dimethyl-L-lysine production, both carnitine and ε-N-trimethyl-L-lysine repress their synthesis. [] This suggests a feedback mechanism where the end product of the pathway, carnitine, and its immediate precursor, ε-N-trimethyl-L-lysine, downregulate the initial steps in the biosynthetic pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.